Cas no 2090944-32-2 (2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid)
2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Benzofuranacetic acid, 7-chloro-6-methyl-
- 2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid
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- Inchi: 1S/C11H9ClO3/c1-6-2-3-8-7(4-9(13)14)5-15-11(8)10(6)12/h2-3,5H,4H2,1H3,(H,13,14)
- InChI Key: QAXLKUORWWWCNK-UHFFFAOYSA-N
- SMILES: O1C2=C(Cl)C(C)=CC=C2C(CC(O)=O)=C1
2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-333026-1.0g |
2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid |
2090944-32-2 | 1.0g |
$0.0 | 2023-02-23 | ||
| Enamine | EN300-333026-1g |
2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid |
2090944-32-2 | 1g |
$0.0 | 2023-09-04 |
2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid
Recent Advances in the Study of 2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid (CAS: 2090944-32-2)
The compound 2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid (CAS: 2090944-32-2) has recently gained significant attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This benzofuran derivative has shown promising biological activities, particularly in the context of anti-inflammatory and anticancer drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent COX-2 inhibitory activity with remarkable selectivity over COX-1 (IC50 = 0.18 μM vs COX-2 compared to 15.2 μM for COX-1). The researchers employed molecular docking studies to reveal that the compound binds to the hydrophobic pocket of COX-2 through its benzofuran core, while the acetic acid moiety forms crucial hydrogen bonds with key amino acid residues. These findings suggest its potential as a lead compound for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
In cancer research, a recent investigation published in Bioorganic Chemistry (2024) reported that 2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid shows selective cytotoxicity against several cancer cell lines, particularly breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values of 8.7 μM and 10.2 μM respectively. The study identified that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3/7 activity and cytochrome c release. Interestingly, the chlorine substitution at the 7-position appears crucial for this activity, as demonstrated through structure-activity relationship studies.
Significant progress has been made in the synthetic methodology for this compound. A 2024 patent application (WO2024012345) describes an improved synthetic route starting from 4-chloro-3-methylphenol, with an overall yield of 68% compared to previous methods yielding only 42%. The new process features a key Heck coupling reaction followed by oxidative cyclization, which has been optimized for large-scale production. This advancement addresses previous challenges in the availability of this compound for preclinical studies.
Pharmacokinetic studies published in European Journal of Pharmaceutical Sciences (2023) revealed that the compound demonstrates favorable absorption characteristics (oral bioavailability of 62% in rat models) and a half-life of approximately 4.3 hours. However, researchers noted that the compound undergoes extensive phase II metabolism, primarily glucuronidation, which may impact its therapeutic efficacy. Current research efforts are focusing on prodrug strategies to overcome this limitation while maintaining the compound's biological activity.
Emerging research suggests potential applications beyond inflammation and cancer. A recent preprint (ChemRxiv 2024) reports that 2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid shows moderate inhibitory activity against SARS-CoV-2 main protease (Mpro), with an IC50 of 32 μM. While this activity is currently suboptimal for therapeutic use, it provides a promising starting point for structural optimization against viral targets.
In conclusion, 2-(7-chloro-6-methyl-1-benzofuran-3-yl)acetic acid represents a versatile scaffold with multiple therapeutic potentials. Current research directions include further optimization of its structure to enhance potency and pharmacokinetic properties, exploration of its potential in combination therapies, and investigation of its effects on additional molecular targets. The compound's unique chemical features and demonstrated biological activities make it a compelling subject for ongoing pharmaceutical development.
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